3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid
Description
3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid (C₁₀H₁₁FO₂S, molecular weight 230.25 g/mol) is a fluorinated propanoic acid derivative characterized by a 4-fluorophenylthio group at the 3-position and a methyl group at the 2-position of the propanoic acid backbone . This compound is synthesized via Pd/C-catalyzed hydrogenation of acrylic acid derivatives, yielding high-purity intermediates for pharmaceutical applications, such as modulators of tRXRα-dependent AKT activation in cancer research . Its structural features, including the electron-withdrawing fluorine atom and lipophilic sulfanyl linkage, enhance binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJVOKXHGHSVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of 4-fluorothiophenol with 2-methylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antineoplastic Properties
One of the most prominent applications of 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid is its role as an intermediate in the synthesis of bicalutamide, an antiandrogen used in prostate cancer treatment. The compound inhibits androgen receptors, which are critical for the growth and proliferation of prostate cancer cells. This inhibition leads to reduced tumor growth and progression, making it an essential component in cancer pharmacotherapy.
Research Findings
- Synthesis and Purification : Studies have shown that optimizing synthetic conditions can yield high purity and yield of this compound, which is crucial for its pharmaceutical applications.
- Antitumor Activity : In vitro studies indicate that derivatives of this compound exhibit significant antitumor activity across various cancer cell lines.
- Comparative Studies : When compared to other antiandrogens, this compound demonstrates enhanced efficacy in inhibiting androgen receptor signaling pathways, indicating its potential for further development in cancer therapies.
Enzyme Inhibition Studies
The structural characteristics of this compound position it as a candidate for studying enzyme inhibition and protein-ligand interactions. Its thioether linkage allows for interactions with specific enzymes, potentially leading to the modulation of their activity.
Materials Science Applications
Beyond medicinal chemistry, this compound may find applications in materials science due to its unique chemical properties. The compound's ability to interact with various molecular targets can lead to the development of new materials with specific electronic or optical characteristics.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Contains thioether group | Intermediate in antiandrogen synthesis | Potentially effective against prostate cancer |
| Bicalutamide | Antiandrogen agent | Strong antiandrogen activity | Directly utilized in prostate cancer treatment |
| Methyl 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoate | Ester derivative | Potentially less active than acid form | More soluble due to esterification |
Case Study 1: Synthesis Optimization
A study demonstrated that using phase transfer catalysts during synthesis significantly improved the yield and purity of this compound, which is essential for its application in drug formulations.
Case Study 2: Antitumor Efficacy
Research indicated that derivatives derived from this compound showed potent antitumor effects in vitro, inhibiting cell proliferation across multiple cancer cell lines. This highlights its potential as a lead compound for developing new cancer therapies.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the sulfanyl group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Fluorophenyl Group
- 3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid (C₁₀H₁₁FO₃S, molecular weight 230.25 g/mol) differs in the fluorine substitution (3- vs. 4-position) and the presence of a hydroxyl group instead of a methyl group at the 2-position. The hydroxyl group increases polarity, impacting solubility and pharmacokinetics .
- 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid (C₁₁H₁₃FO₂, molecular weight 196.22 g/mol) introduces an additional methyl group on the phenyl ring. This modification enhances steric bulk and lipophilicity, which may improve membrane permeability but reduce target selectivity .
Functional Group Modifications
- 3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid (C₁₀H₁₁FO₃S) replaces the 2-methyl group with a hydroxyl group, increasing acidity (pKa ~3.5 vs. ~4.2 for the methyl analog).
- 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid (C₆H₁₃NO₂S) substitutes the fluorophenyl group with an aminoethyl chain. The amino group introduces basicity (pKa ~9.5), altering solubility and enabling salt formation for improved formulation. However, the loss of aromaticity reduces π-π stacking interactions critical for target engagement .
Stereochemical Variations
- (2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic acid (C₁₂H₁₆O₃S) features an R-configuration at the 2-position and a benzylsulfanyl group. The stereocenter influences chiral recognition in enzyme binding, while the benzyl group increases logP (estimated 2.8 vs. 2.1 for the target compound), enhancing lipid bilayer penetration .
Structural and Pharmacokinetic Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | pKa (COOH) | Key Features |
|---|---|---|---|---|---|
| 3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid | C₁₀H₁₁FO₂S | 230.25 | 2.1 | 4.2 | Optimal balance of lipophilicity and acidity; 4-F enhances binding affinity |
| 3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid | C₁₀H₁₁FO₃S | 230.25 | 1.8 | 3.5 | Increased polarity; 3-F reduces planarity |
| 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid | C₁₁H₁₃FO₂ | 196.22 | 2.5 | 4.3 | Enhanced lipophilicity; steric hindrance may limit target access |
| 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid | C₆H₁₃NO₂S | 163.24 | -0.5 | 3.9 | High solubility; lacks aromatic interactions |
*logP values estimated using ChemAxon software.
Biological Activity
3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid, also known as ICI 176334, is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as a nonsteroidal antiandrogen. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a sulfanyl group attached to a propanoic acid framework with a fluorophenyl substituent. The general synthesis pathway involves:
- Starting Materials : 4-fluorobenzenesulfonyl chloride and derivatives of 2-methylpropanoic acid.
- Key Reactions : Nucleophilic substitutions and acylation reactions conducted under controlled temperatures and inert atmospheres to optimize yield and purity.
The molecular structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its interaction with androgen receptors. As a nonsteroidal antiandrogen, it blocks the action of androgens, which can be beneficial in conditions such as prostate cancer and androgen-dependent disorders. The presence of fluorine enhances its binding affinity due to increased lipophilicity and electron-withdrawing effects, which may improve its pharmacokinetic properties.
Therapeutic Applications
Research indicates that compounds with similar structures exhibit various therapeutic effects, including:
- Anti-inflammatory Properties : Potential inhibition of inflammatory pathways.
- Anticancer Activity : Particularly in androgen-sensitive cancers like prostate cancer.
A study highlighted the compound's ability to inhibit cell proliferation in cancer cell lines, suggesting its role as a therapeutic agent against malignancies influenced by androgen signaling pathways .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₂FOS₂ |
| Molecular Weight | 232.33 g/mol |
| Biological Classification | Nonsteroidal antiandrogen |
| Potential Applications | Anti-inflammatory, anticancer |
| Mechanism of Action | Androgen receptor antagonist |
Case Studies
- Prostate Cancer Model : In vitro studies demonstrated that treatment with this compound resulted in reduced proliferation rates in prostate cancer cell lines, indicating potential efficacy in managing androgen-dependent tumors .
- Inflammation Studies : The compound was evaluated for its anti-inflammatory effects in animal models, showing significant reductions in inflammatory markers and improved clinical scores compared to control groups .
Q & A
Q. What analytical techniques quantify trace impurities in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
